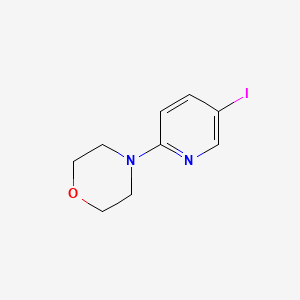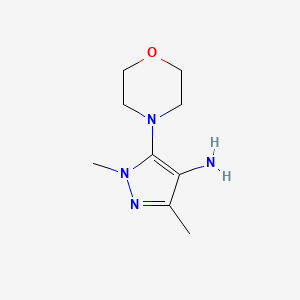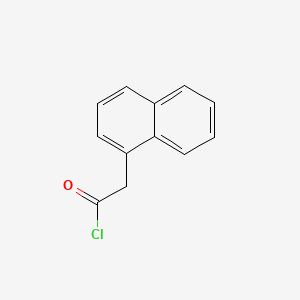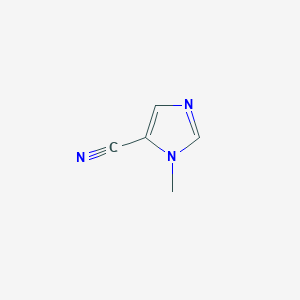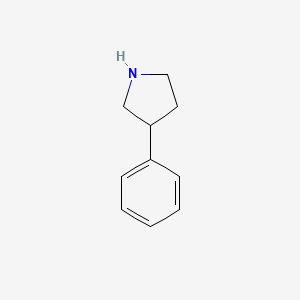
3-Phenylpyrrolidine
Overview
Description
3-Phenyl-pyrrolidine is a heterocyclic organic compound characterized by a pyrrolidine ring substituted with a phenyl group at the third position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Mechanism of Action
Target of Action
Pyrrolidine alkaloids, a group to which 3-phenylpyrrolidine belongs, have been shown to interact with a variety of biological targets . These include various enzymes, receptors, and ion channels, contributing to their diverse biological activities .
Mode of Action
It’s known that pyrrolidine alkaloids can interact with their targets in a variety of ways, leading to changes in cellular function . For instance, some pyrrolidine alkaloids have been shown to inhibit enzymes, modulate receptor activity, or alter ion channel function .
Biochemical Pathways
Pyrrolidine alkaloids have been found to influence a variety of biochemical pathways . These include pathways involved in inflammation, oxidative stress, and cellular metabolism . The exact downstream effects of these interactions depend on the specific targets and pathways involved .
Pharmacokinetics
The physicochemical properties of pyrrolidine compounds, such as their sp3-hybridization and non-planarity, can influence their bioavailability . These properties allow pyrrolidine compounds to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage .
Result of Action
Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of pyrrolidine compounds .
Biochemical Analysis
Biochemical Properties
3-Phenylpyrrolidine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and interactions with proteins. It has been observed to interact with enzymes such as cyclophilin D, which is involved in the regulation of mitochondrial permeability transition pore (mPTP) opening . This interaction is crucial in preventing cell death during myocardial ischemia-reperfusion injury. Additionally, this compound can inhibit peptidylprolyl cis-trans isomerase activity, which is essential for protein folding and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to delay mPTP opening and reduce cell death in cardiomyocytes subjected to hypoxia-reoxygenation . This compound also affects the expression of genes involved in apoptosis and cell survival, thereby playing a protective role in cardiac cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. It binds to cyclophilin D, inhibiting its activity and preventing the opening of the mPTP . This inhibition is crucial for reducing ischemia-reperfusion injury in cardiac cells. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to stress and injury.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its efficacy may decrease over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained protective effects on cardiac cells, although the extent of these effects may diminish over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits protective effects on cardiac cells by inhibiting mPTP opening and reducing cell death . At higher doses, this compound may induce toxic or adverse effects, such as mitochondrial dysfunction and oxidative stress . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process affects the levels of this compound and its metabolites in the body, influencing its pharmacokinetics and pharmacodynamics. Additionally, this compound can modulate metabolic flux and metabolite levels, impacting cellular energy balance and homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is distributed to various tissues, including the heart, liver, and kidneys . Its localization and accumulation in these tissues are influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components. These factors determine the bioavailability and therapeutic efficacy of this compound in different organs.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the mitochondria, where it interacts with cyclophilin D and other mitochondrial proteins . This localization is essential for its role in modulating mPTP opening and protecting cells from ischemia-reperfusion injury. Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its biochemical properties and effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-pyrrolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylacetonitrile with 1,4-dibromobutane in the presence of a base, followed by reduction of the resulting nitrile to form the pyrrolidine ring . Another approach involves the hydrogenation of 3-phenyl-pyrrole using a suitable catalyst such as palladium on carbon .
Industrial Production Methods: Industrial production of 3-Phenyl-pyrrolidine often employs continuous flow reactors to optimize yield and efficiency. The process involves the catalytic hydrogenation of 3-phenyl-pyrrole under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-pyrrolidine undergoes various chemical reactions, including:
Reduction: Reduction of 3-Phenyl-pyrrolidine can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: N-oxides of 3-Phenyl-pyrrolidine.
Reduction: Reduced forms of the compound, such as 3-phenyl-pyrrolidine alcohols.
Substitution: Nitro- or halogen-substituted derivatives of 3-Phenyl-pyrrolidine.
Scientific Research Applications
3-Phenyl-pyrrolidine has diverse applications in scientific research:
Comparison with Similar Compounds
Pyrrolidine: A parent compound with a similar structure but lacking the phenyl group.
3-Methyl-pyrrolidine: A derivative with a methyl group instead of a phenyl group at the third position.
N-Phenyl-pyrrolidine: A compound with the phenyl group attached to the nitrogen atom instead of the third carbon.
Uniqueness: 3-Phenyl-pyrrolidine is unique due to the presence of the phenyl group at the third position, which imparts distinct chemical and biological properties. This substitution enhances its potential as a pharmacophore and increases its versatility in synthetic applications .
Properties
IUPAC Name |
3-phenylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-2-4-9(5-3-1)10-6-7-11-8-10/h1-5,10-11H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRFFTYUBPGHLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389848 | |
| Record name | 3-Phenylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936-44-7 | |
| Record name | 3-Phenylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Phenylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

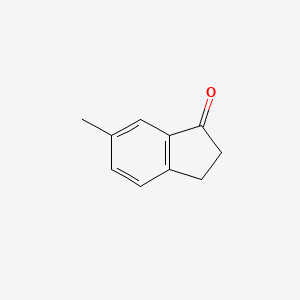
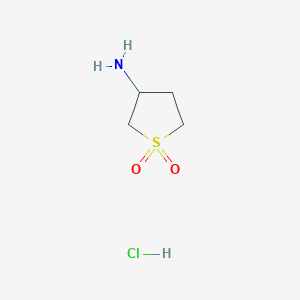
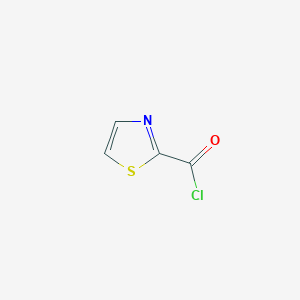
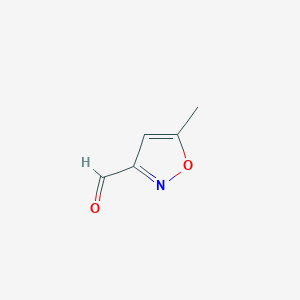
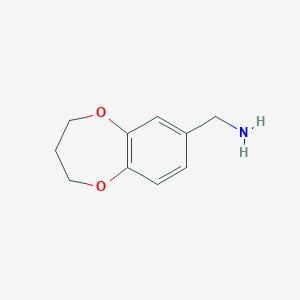
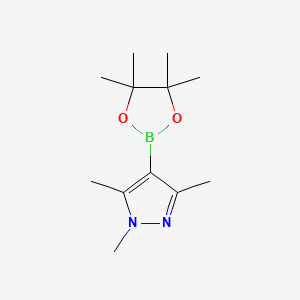
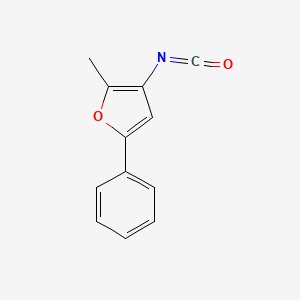
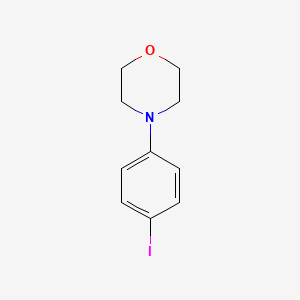
![4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B1306203.png)
